G-protein coupled receptors (GPCRs): Some piperazine derivatives act as agonists or antagonists of specific GPCRs, influencing downstream signaling pathways [].
Ion channels: Certain piperazine-containing compounds modulate ion channel activity, affecting neuronal excitability or muscle contraction [].
Enzymes: Several piperazine derivatives inhibit enzymes involved in various physiological processes, including inflammation and neurotransmission [].
Related Compounds
N-(4-pyridinylmethyl)-4-morfolinkarboksamida
Compound Description: This compound is identified as a structurally related compound to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide within a patent focusing on novel pyridine derivatives as leptin receptor modulator mimetics. []
Relevance: The patent lists this compound as structurally similar to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, specifically excluding it alongside other similar structures when defining the scope of the patent. This suggests a close structural resemblance, likely involving the shared presence of a pyridine ring, a methylene linker, and a carboxamide group. []
Compound Description: Similar to the previous compound, this molecule is also identified as a structurally related compound within the same patent focusing on novel pyridine derivatives as leptin receptor modulator mimetics. []
Relevance: This compound is explicitly excluded in the patent as a close structural analogue to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. This indicates shared structural motifs, likely including a substituted phenyl ring, a pyridine ring connected via a methylene linker, and a piperazinecarboxamide group. []
Compound Description: This compound is identified as structurally similar to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in the patent discussing novel pyridine derivatives as leptin receptor modulator mimetics. []
Relevance: The patent specifically excludes this compound, indicating a close structural relationship with N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. The shared features likely include a substituted phenyl ring, a pyridine ring connected by a methylene linker, and a piperazinecarboxamide group. []
N-(2-pyridinylmethyl)-4-morfolinkarboksamida
Compound Description: This molecule is another compound highlighted in the patent discussing novel pyridine derivatives as potential leptin receptor modulator mimetics. []
Relevance: It is listed as a structurally similar compound to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and excluded from the patent's claimed compounds, suggesting shared structural motifs like a pyridine ring, a methylene linker, and a carboxamide group. []
Compound Description: This compound is highlighted for its structural similarity to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide within the patent on novel pyridine derivatives as leptin receptor modulator mimetics. []
Relevance: Its explicit exclusion from the patent's claimed compounds indicates a close structural relationship to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. The common structural features likely include a substituted phenyl ring, a pyridine ring linked through a methylene group, and a piperazinecarboxamide moiety. []
Compound Description: The patent focusing on novel pyridine derivatives as leptin receptor modulator mimetics identifies this compound as structurally similar to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. []
Relevance: This compound is excluded from the patent's claimed structures due to its close structural resemblance to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. The common features likely include a substituted phenyl ring, a pyridine ring linked via a methylene group, and a piperazinecarboxamide moiety. []
N-(3-pyridinylmethyl)-4-morfolinkarboksamida
Compound Description: This compound is identified in the patent on novel pyridine derivatives as potential leptin receptor modulator mimetics. []
Relevance: This molecule is presented as a structurally related compound to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and excluded from the patent's claims, suggesting shared structural features like a pyridine ring, a methylene linker, and a carboxamide group. []
Compound Description: This compound is recognized in the patent for its structural similarity to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. It is also within the scope of novel pyridine derivatives as leptin receptor modulator mimetics. []
Relevance: The patent explicitly excludes this compound, highlighting its close structural relationship with N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. Common structural features likely involve a substituted phenyl ring with cyano and trifluoromethyl groups, a pyridine ring connected via a methylene linker, and a piperazinecarboxamide group. []
Compound Description: This compound is identified as structurally similar to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide within the patent on novel pyridine derivatives as leptin receptor modulator mimetics. []
Relevance: Its exclusion from the patent's claimed compounds suggests a close structural relationship with N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. Both share a substituted phenyl ring with cyano and trifluoromethyl groups, a pyridine ring linked through a methylene group, and a piperazinecarboxamide moiety. []
Compound Description: This molecule is identified as a structurally similar compound within the patent focusing on novel pyridine derivatives as potential leptin receptor modulator mimetics. []
Relevance: It is listed as a structurally similar compound to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and excluded from the patent's claimed compounds, suggesting shared structural motifs like a pyridine ring, a methylene linker, and a carboxylate group. []
Compound Description: This molecule is another compound highlighted in the patent discussing novel pyridine derivatives as potential leptin receptor modulator mimetics. []
Relevance: It is listed as a structurally similar compound to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and excluded from the patent's claimed compounds, suggesting shared structural motifs. []
Compound Description: Similar to the previous compound, this molecule is also identified as a structurally related compound within the same patent focusing on novel pyridine derivatives as leptin receptor modulator mimetics. []
Relevance: This compound is explicitly excluded in the patent as a close structural analogue to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. This indicates shared structural motifs. []
Compound Description: This compound is identified as structurally similar to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in the patent discussing novel pyridine derivatives as leptin receptor modulator mimetics. []
Relevance: The patent specifically excludes this compound, indicating a close structural relationship with N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. []
Compound Description: This molecule is another compound highlighted in the patent discussing novel pyridine derivatives as potential leptin receptor modulator mimetics. []
Relevance: It is listed as a structurally similar compound to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and excluded from the patent's claimed compounds, suggesting shared structural motifs. []
Compound Description: This compound serves as a central molecule in a study investigating the synthesis and biological activity of its derivatives. [, ] This research explores its potential antimicrobial and antioxidant properties. [, ]
Relevance: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine shares a significant structural similarity with N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. Both compounds contain a 2-methylphenyl group and a 3-pyridyl moiety. The primary difference lies in the linker and the terminal group. While N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine incorporates a pyrimidine ring as a linker and an amino group at the terminus, N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide utilizes a methylene-linked piperazine carboxamide group. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.